molecular formula C4H7NaO4 B8204947 Sodium 2,2-dimethoxyacetate

Sodium 2,2-dimethoxyacetate

Cat. No.: B8204947
M. Wt: 142.09 g/mol
InChI Key: MBJXAWBQTCUKTN-UHFFFAOYSA-M
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Description

Sodium 2,2-dimethoxyacetate is an organic sodium salt with the molecular formula C4H7NaO4. It is a derivative of 2,2-dimethoxyacetic acid, where the hydrogen atom of the carboxyl group is replaced by a sodium ion. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 2,2-dimethoxyacetate can be synthesized through the esterification of 2,2-dimethoxyacetic acid with methanol, followed by neutralization with sodium hydroxide. The reaction typically occurs under acidic conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves the large-scale esterification of 2,2-dimethoxyacetic acid with methanol. The reaction is catalyzed by an acid, and the resulting ester is then neutralized with sodium hydroxide to form the sodium salt. The product is purified through distillation and crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,2-dimethoxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium 2,2-dimethoxyacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2,2-dimethoxyacetate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates its electron pair to form new chemical bonds. In oxidation and reduction reactions, it undergoes electron transfer processes that result in the formation of new products. The specific molecular targets and pathways depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

Sodium 2,2-dimethoxyacetate can be compared with other similar compounds, such as:

    Methyl dimethoxyacetate: Similar in structure but lacks the sodium ion.

    Ethyl dimethoxyacetate: Similar in structure but has an ethyl group instead of a sodium ion.

    Dimethoxyacetic acid: The parent compound without the sodium ion.

Uniqueness

This compound is unique due to its sodium ion, which imparts different chemical properties and reactivity compared to its non-sodium counterparts. This makes it useful in specific chemical reactions and applications where the presence of a sodium ion is beneficial .

Properties

IUPAC Name

sodium;2,2-dimethoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4.Na/c1-7-4(8-2)3(5)6;/h4H,1-2H3,(H,5,6);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJXAWBQTCUKTN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)[O-])OC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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